N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
Description
N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a pyrazole ring, an indene moiety, and a carboxamide group
Properties
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-15-16(10-20(2)19-15)18-17(21)13-8-6-11-5-7-12(22-3)9-14(11)13/h5,7,9-10,13H,4,6,8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKIGHKWTWGVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)C2CCC3=C2C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of 3-ethyl-1-methylpyrazole with an appropriate indene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halides or hydroxyl groups.
Scientific Research Applications
N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-phenylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
- N-(3-ethyl-1-methylpyrazol-4-yl)-6-chloro-2,3-dihydro-1H-indene-1-carboxamide
Uniqueness
N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for instance, can influence its solubility and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
